molecular formula C17H23NO3 B2680358 N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(m-tolyl)acetamide CAS No. 1902907-70-3

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(m-tolyl)acetamide

Cat. No.: B2680358
CAS No.: 1902907-70-3
M. Wt: 289.375
InChI Key: ZCJQPLUQRQKBPW-UHFFFAOYSA-N
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Description

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(m-tolyl)acetamide is a complex organic compound featuring a unique structure that includes an octahydrobenzo[b][1,4]dioxin ring and a m-tolylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of salicylic acid with acetylenic esters to form functionalized benzo[1,3]dioxin-4-ones, which can then undergo direct amidation with primary amines . The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(m-tolyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound may be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(m-tolyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d][1,3]dioxole derivatives and benzylisoquinoline alkaloids, such as:

Uniqueness

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(m-tolyl)acetamide is unique due to its specific combination of the octahydrobenzo[b][1,4]dioxin ring and the m-tolylacetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-12-3-2-4-13(9-12)10-17(19)18-14-5-6-15-16(11-14)21-8-7-20-15/h2-4,9,14-16H,5-8,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJQPLUQRQKBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2CCC3C(C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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